molecular formula C15H12INO2S B8649671 |A-Tosyl-(3-iodomethylbenzyl)isocyanide

|A-Tosyl-(3-iodomethylbenzyl)isocyanide

Cat. No. B8649671
M. Wt: 397.2 g/mol
InChI Key: REXPMIVBYJLNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427616B2

Procedure details

POCl3 (3.05 mL) was added to a stirred solution of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 52) (6.23 g) in dry THF (35 mL) at 25° C. and stirred for 5 minutes. The reaction mixture was cooled to 0° C. and Et3N (13.7 mL) was added dropwise over 45 minutes, keeping the internal temperature below 10° C. The reaction mixture was allowed to stir at 5-10° C. for a further 45 minutes. EtOAc (140 mL) and water (140 mL) was added and then stirred for 5 minutes. The organic phase was washed with water (2×140 mL), NaHCO3 (sat. aq., 140 mL) and then brine (140 mL). The organic phase was concentrated in vacuo to afford a dark brown gum. This was then passed through a pad of silica washing with DCM and concentrated in vacuo to afford a dark brown gum (ca. 70% pure 3.5 g, 58%);
Name
Quantity
3.05 mL
Type
reactant
Reaction Step One
Name
{(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide
Quantity
6.23 g
Type
reactant
Reaction Step One
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[I:6][C:7]1[CH:8]=[C:9]([CH:13]([NH:24][CH:25]=O)[S:14]([C:17]2[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=2)(=[O:16])=[O:15])[CH:10]=[CH:11][CH:12]=1.CCN(CC)CC.CCOC(C)=O>C1COCC1.C(Cl)Cl.O>[CH3:23][C:20]1[CH:21]=[CH:22][C:17]([S:14]([CH:13]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([I:6])[CH:8]=2)[N+:24]#[C-:25])(=[O:16])=[O:15])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
3.05 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
{(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide
Quantity
6.23 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.7 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C
STIRRING
Type
STIRRING
Details
to stir at 5-10° C. for a further 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
The organic phase was washed with water (2×140 mL), NaHCO3 (sat. aq., 140 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark brown gum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark brown gum (ca. 70% pure 3.5 g, 58%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C([N+]#[C-])C1=CC(=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.